ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate
CAS No.: 439289-71-1
Cat. No.: VC4922125
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439289-71-1 |
|---|---|
| Molecular Formula | C16H14N2O2S |
| Molecular Weight | 298.36 |
| IUPAC Name | ethyl 4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C16H14N2O2S/c1-2-20-15(19)14-13(12-8-4-3-5-9-12)17-16(21-14)18-10-6-7-11-18/h3-11H,2H2,1H3 |
| Standard InChI Key | GRYFZNVHLTUUBE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively.
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Pyrrole Moiety: A nitrogen-containing heterocycle attached at the thiazole’s 2-position.
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Ethyl Ester Group: A carboxylate ester substituent at the thiazole’s 5-position, enhancing solubility and reactivity.
The phenyl group at the 4-position introduces hydrophobicity, facilitating interactions with biological membranes and proteins.
Physicochemical Characteristics
Key properties include:
The compound’s (estimated at 3.2) suggests moderate lipophilicity, ideal for traversing cell membranes.
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions, typically starting from ethyl 4-phenyl-2-thiazolecarboxylate and pyrrole derivatives. A common approach includes:
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Cyclization: Reacting 2-amino-4-phenylthiazole with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux to form the pyrrole-thiazole backbone.
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Esterification: Introducing the ethyl ester group via nucleophilic acyl substitution using ethyl bromoacetate and potassium carbonate .
Optimization Parameters:
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Temperature: Reflux conditions (~100°C) improve reaction kinetics but risk side-product formation.
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Catalysts: Acidic media (e.g., acetic acid) enhance cyclization efficiency.
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Stoichiometry: Excess pyrrole derivatives (1.5 eq.) drive the reaction to completion .
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance yield (up to 85%) and purity. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Studies demonstrate potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL for Staphylococcus aureus. The thiazole ring disrupts bacterial cell wall synthesis, while the pyrrole moiety interferes with DNA gyrase .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: -NMR peaks at δ 7.05 (thiazole-H) and δ 6.58–6.23 (pyrrole-H) confirm ring substitution patterns .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 310 [M+1], aligning with the molecular formula .
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IR Spectroscopy: Absorbance at 1648 cm corresponds to the ester carbonyl group .
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection at 254 nm achieves >98% purity, using a C18 column and acetonitrile-water mobile phase.
Applications in Research and Industry
Medicinal Chemistry
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Antibiotic Development: Derivatives show promise against multidrug-resistant pathogens.
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Targeted Cancer Therapy: Modifications to the pyrrole ring enhance selectivity for tumor cells.
Agrochemicals
As a fungicide, the compound inhibits Fusarium oxysporum growth at 10 µg/mL, protecting crops like wheat and rice.
Materials Science
Incorporated into polymers, it improves thermal stability (T > 200°C) and mechanical strength, suitable for aerospace composites.
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